![molecular formula C17H23NO6 B2542338 1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate CAS No. 158201-15-1](/img/structure/B2542338.png)

1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Enantioselective Synthesis Analysis

The first paper discusses an enantioselective synthesis method for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is a key intermediate in creating potent CCR2 antagonists. The synthesis involves a key iodolactamization step, resulting in a highly functionalized compound. The study also explores the reaction mechanism, leading to a more efficient single-pot transformation .

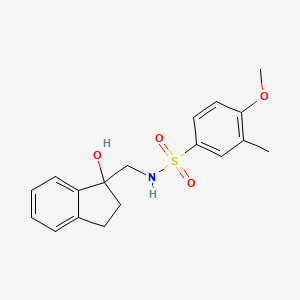

Molecular Structure Analysis

While the first paper does not directly discuss "1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate", it does provide insight into the molecular structure of a related compound. The compound synthesized in this study is a cyclohexylcarbamate with specific stereochemistry, which is important for its biological activity as a CCR2 antagonist .

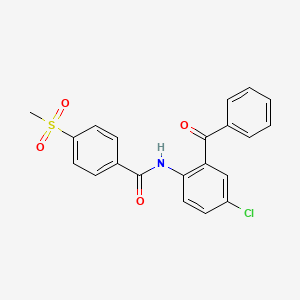

Chemical Reactions Analysis

The second paper outlines the preparation of a compound that is structurally related to the one . It involves a series of reactions including esterification, sulfonation, and oxidation. These reactions are part of a broader context of chemical transformations that are relevant to the synthesis of complex molecules like "1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate" .

Physical and Chemical Properties Analysis

The third paper provides an example of how related compounds can be synthesized and used as precursors for the synthesis of β-hydroxy-α-amino acids. The physical and chemical properties of these compounds, such as their reactivity with nucleophiles, are crucial for their utility in further chemical transformations .

Case Studies and Applications

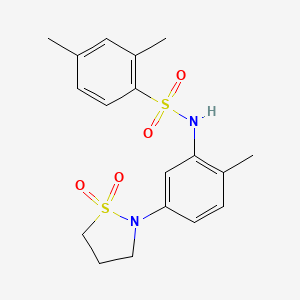

The fourth paper does not directly relate to "1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate", but it does involve the synthesis of amino-substituted compounds and their subsequent reactions. This study can serve as a case study for understanding the reactivity of amino groups in a synthetic context, which could be applicable to the synthesis and reactions of the compound .

Wissenschaftliche Forschungsanwendungen

Environmental Science and Remediation

- Pollution Control and Remediation : Studies on compounds like methyl tert-butyl ether (MTBE), which shares structural similarities with the target compound, indicate their importance in environmental remediation efforts. MTBE, for instance, is a gasoline additive that has been studied for its environmental behavior, fate, and the effectiveness of various remediation strategies to manage its pollution in aquatic environments (Squillace et al., 1997).

Catalysis and Chemical Synthesis

- Catalytic Processes : The research into catalytic mechanisms, including those involving complex organic molecules, can shed light on how similar compounds might be synthesized or broken down. For example, studies on the catalytic non-enzymatic kinetic resolution of racemic mixtures highlight the potential of catalysis in producing enantiomerically pure substances, which could be relevant for the synthesis and application of the compound (Pellissier, 2011).

Materials Science

- Polymer Membranes for Separation Processes : The development and application of polymer membranes, as explored in the separation of fuel additives like MTBE from methanol, demonstrate the relevance of chemical engineering in designing materials for specific industrial applications. Such research could provide insights into how similar compounds could be separated or purified in industrial settings (Pulyalina et al., 2020).

Wirkmechanismus

Target of action

The compound contains a tert-butoxycarbonyl (Boc) group , which is commonly used in organic synthesis as a protecting group for amines . The primary targets of this compound could be amine-containing molecules in the system where it is introduced.

Mode of action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets by introducing the Boc group into them.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its size, polarity, and the presence of functional groups. The Boc group might influence these properties by affecting the compound’s solubility and stability .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol , suggesting that acidic conditions could affect the compound’s stability.

Eigenschaften

IUPAC Name |

1-O-benzyl 4-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(10-14(19)22-4)15(20)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCCYAVUHTZEDN-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2542256.png)

![(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2542258.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2542265.png)

![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542267.png)

![N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2542273.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/no-structure.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542277.png)